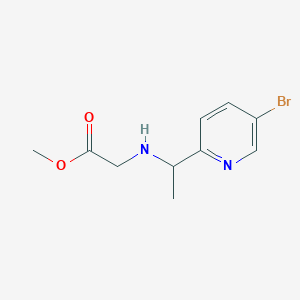
Methyl (1-(5-bromopyridin-2-YL)ethyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate typically involves the reaction of 5-bromopyridine with ethyl glycinate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyridine: Shares the bromopyridine core but lacks the ethyl glycinate moiety.
Methyl 5-bromonicotinate: Similar structure but with a different functional group attached to the pyridine ring.
Uniqueness
Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Biologische Aktivität
Methyl (1-(5-bromopyridin-2-YL)ethyl)glycinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H13BrN2O2. The compound features a brominated pyridine ring, which is known to influence its biological properties. The presence of the glycine moiety suggests potential interactions with biological targets, particularly in neurological and metabolic pathways.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, inhibitors targeting N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is implicated in the regulation of endocannabinoid metabolism, have shown promise in modulating pain and inflammation responses. Given the structural features of this compound, it could potentially interact with similar enzymatic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from related studies on pyridine derivatives:
| Compound | Structure | IC50 (µM) | Biological Target |
|---|---|---|---|
| Compound A | 5-Bromo derivative | 10 | NAPE-PLD |
| Compound B | 4-Pyridinyl analogue | 15 | COX-2 |
| Compound C | 3-Pyridinyl variant | 25 | Lipoxygenase |
These findings indicate that modifications to the pyridine ring can significantly affect potency and selectivity against various biological targets.
Case Studies
- Pain Management : A study explored the effects of pyridine derivatives on pain modulation through NAPE-PLD inhibition. Compounds similar to this compound demonstrated reduced pain responses in murine models when administered at specific dosages .
- Inflammation : Another investigation focused on the anti-inflammatory properties of related compounds. The results showed a significant decrease in inflammatory markers in treated groups, suggesting that this compound could offer therapeutic benefits in inflammatory conditions .
Eigenschaften
Molekularformel |
C10H13BrN2O2 |
|---|---|
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
methyl 2-[1-(5-bromopyridin-2-yl)ethylamino]acetate |
InChI |
InChI=1S/C10H13BrN2O2/c1-7(12-6-10(14)15-2)9-4-3-8(11)5-13-9/h3-5,7,12H,6H2,1-2H3 |
InChI-Schlüssel |
HXFKJMASULPWHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=C(C=C1)Br)NCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















